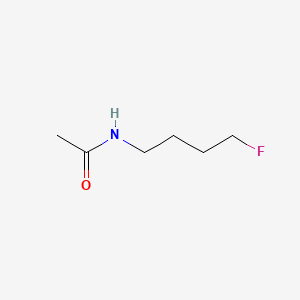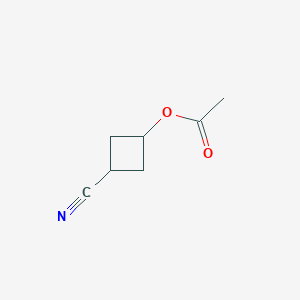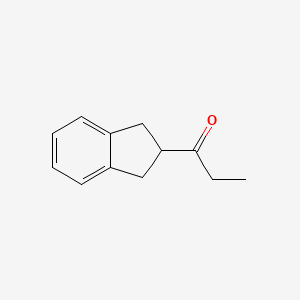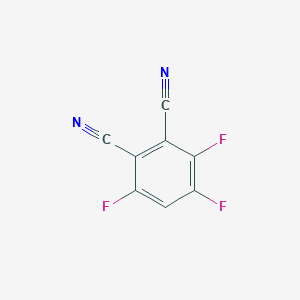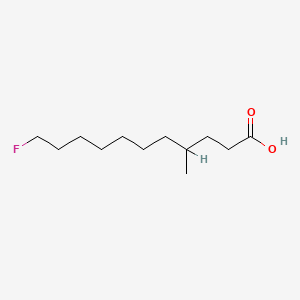
11-Fluoro-4-methylundecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Fluoro-4-methylundecanoic acid is an organic compound with the molecular formula C₁₂H₂₃FO₂. It is a fluorinated fatty acid derivative, characterized by the presence of a fluorine atom at the 11th position and a methyl group at the 4th position of the undecanoic acid chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11-Fluoro-4-methylundecanoic acid typically involves multi-step reactions. One common method starts with the precursor 10-Fluoro-3-methyldecanoic acid. The synthetic route includes the use of thionyl chloride followed by diethyl ether and heating the reaction product in dioxane with silver oxide, sodium carbonate, sodium thiosulfate, and water .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, scaled up for industrial use. This would include the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
11-Fluoro-4-methylundecanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding ketone or aldehyde derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce the corresponding alcohol.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in the replacement of the fluorine atom with other halogens or functional groups.
Wissenschaftliche Forschungsanwendungen
11-Fluoro-4-methylundecanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in studies related to fatty acid metabolism and the effects of fluorinated fatty acids on biological systems.
Industry: The compound’s unique properties make it useful in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 11-Fluoro-4-methylundecanoic acid involves its interaction with cellular membranes and metabolic pathways. The fluorine atom’s presence can alter the compound’s lipophilicity and metabolic stability, affecting its interaction with enzymes and receptors. This can lead to changes in fatty acid metabolism, oxidative stress, and membrane integrity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Undecanoic acid: A non-fluorinated analog with similar chain length but lacking the fluorine atom.
10-Fluoro-3-methyldecanoic acid: A precursor in the synthesis of 11-Fluoro-4-methylundecanoic acid, differing by the position of the fluorine atom and methyl group.
Uniqueness
This compound is unique due to the specific positioning of the fluorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
2839-41-0 |
|---|---|
Molekularformel |
C12H23FO2 |
Molekulargewicht |
218.31 g/mol |
IUPAC-Name |
11-fluoro-4-methylundecanoic acid |
InChI |
InChI=1S/C12H23FO2/c1-11(8-9-12(14)15)7-5-3-2-4-6-10-13/h11H,2-10H2,1H3,(H,14,15) |
InChI-Schlüssel |
LBFWXJKWNYVMFE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCCCCCF)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-3-(1-methylethylidene)-2H-indol-2-one](/img/structure/B13420648.png)
![N-[(2S,3R,4R,6R)-5-[(2S,3R,5S,6R)-4-[(2R,5S,6R)-3-acetamido-4-[(3R,4R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3R,5S,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,4S,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13420656.png)
![Magnesium, bromo[(2-methylphenyl)methyl]-](/img/structure/B13420674.png)
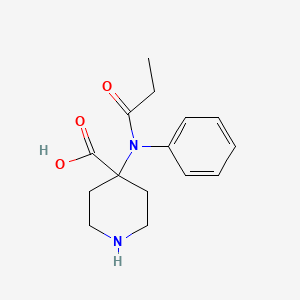
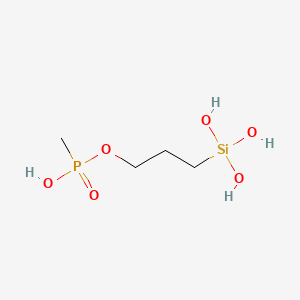
![2-[(4-Fluorobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13420686.png)

